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Compound of Interest

Compound Name: 2-Amino-5-hydroxyhexanoic acid

Cat. No.: B1262072

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-hydroxyhexanoic acid is a non-proteinogenic amino acid that holds significant
potential as a chiral building block in synthetic organic chemistry and drug discovery. Its
bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, allows
for the stereocontrolled introduction of complex functionalities into target molecules. This
document provides an overview of its synthesis, properties, and applications, with a focus on its
utility in the development of novel bioactive compounds.

Properties of 2-Amino-5-hydroxyhexanoic Acid

Property Value Reference
Molecular Formula C6H13NO3 [1]
Molecular Weight 147.17 g/mol [1]
IUPAC Name 2-z.a(;nino-5-hydroxyhexanoic o

aci

(2S,5S), (2R,5R), (2S,5R),
(2R,5S)

Stereoisomers
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Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic
Acid

A well-established enantioselective synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid
utilizes a stereospecific intramolecular Diels-Alder reaction.[2] This multi-step synthesis starts

from sorbic acid and employs L-proline as a chiral auxiliary to control the stereochemistry of the
final product.[2]

Synthetic Workflow
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Step 1: Preparation of N-Sorbyl-L-proline

. N-Hydroxysuccinimide, DCC
2. L-Proline, NaHCO3

Step 2: Formation of Hydroxamic Acid

1. N-Hydroxysuccinimide, DCC
2. Hydroxylamine

Step 3: Intramolecular Diels-Alder Reaction

Tetraethylammonium
periodate (in situ oxidation)

Step 4: Hydrolysis and Deprotection

iAcid Hydrolysis

Click to download full resolution via product page

Synthetic workflow for (2R,5R)-2-Amino-5-hydroxyhexanoic acid.
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Experimental Protocols

Protocol 1: Synthesis of N-Sorbyl-L-proline[2]

e To a stirred solution of L-Proline (5.7g, 50 mmoles) in 55 ml of water, add sodium
bicarbonate (4.2g, 50 mmoles).

o Prepare a solution of Sorbyl N-hydroxysuccinimide ester (7.3g, 35 mmoles) in 65 ml of
dimethoxyethane.

» Add the Sorbyl N-hydroxysuccinimide ester solution to the L-proline solution over the course
of an hour.

« Stir the mixture for an additional 90 minutes.
 Dilute the mixture with 33 ml of water and acidify with concentrated hydrochloric acid.

o Extract the mixture several times with chloroform and dry the organic layers over magnesium
sulfate.

o Evaporate the solvent to yield N-Sorbyl-L-proline as a viscous yellow oil which solidifies upon
standing.

Protocol 2: Synthesis of N-Sorbyl-L-proline N-hydroxysuccinimide ester[2]

» To a stirred solution of N-Sorbyl-L-proline (3.66g, 17 mmoles) in 40 ml of ethyl acetate, add
N-hydroxysuccinimide (1.95g, 17 mmoles).

e Cool the mixture in an ice bath.

» Slowly add an equimolar solution of dicyclohexylcarbodiimide (DCC) in 20 ml of ethyl
acetate.

 Stir the mixture at room temperature for 8 hours and then leave it in the freezer overnight.
 Filter the mixture to remove the dicyclohexylurea precipitate.

o Evaporate the solvent to give the crude product as an oil.
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Protocol 3: Synthesis of N-Sorbyl L-proline hydroxamic acid[2]

React sodium (1.61g, 70 mmoles) with 50 ml of ethanol to prepare a sodium ethoxide
solution.

 To this basic solution, add hydroxylamine hydrochloride (5.1g, 70 mmoles) and stir until
dissolved.

« Filter the solution of hydroxylamine and add it dropwise to a solution of N-Sorbyl-L-proline N-
hydroxysuccinimide ester (21.4g, 70 mmoles) in 50 ml of methanol.

¢ Stir the mixture for 48 hours at room temperature.
o Evaporate the solvent to give a brown oil.

 Purify the oil by column chromatography using a gradient of chloroform and ethyl acetate,
followed by methanol to elute the desired product.

Protocol 4: Synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid[2]

» Reflux the bicyclic intermediate obtained from the Diels-Alder reaction in a 6M hydrochloric
acid solution containing 5% acetic acid overnight.

» Rinse the solution with dichloromethane and then evaporate the solvent under reduced
pressure to give the final product.

Quantitative Data for Synthesis
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Starting )
Step Product . Yield (%) Reference
Material
N-Sorbyl-L- )
1 ] L-Proline 90 [2]
proline
N-Sorbyl L-
proline N- N-Sorbyl-L-
2 o _ 84 [2]
hydroxysuccinimi  proline
de ester
N-Sorbyl L-
N-Sorbyl L- )
] proline N-
3 proline 92 [2]
] ] hydroxysuccinimi
hydroxamic acid
de ester
(2R,5R)-2-
Amino-5- Bicyclic N
4 Not specified [2]

hydroxyhexanoic  Intermediate

acid

Applications as a Chiral Building Block

While the primary literature focuses on the synthesis of 2-amino-5-hydroxyhexanoic acid
itself, its structure suggests several potential applications as a chiral building block.

Synthesis of Lactams

The amino and hydroxyl functionalities allow for intramolecular cyclization to form a chiral
piperidin-2-one (d-lactam) ring system. This is exemplified by the formation of 3-amino-6-
methyltetrahydro-2H-pyran-2-one, a cyclized form of 2-amino-5-hydroxyhexanoic acid, which
has shown enhanced biological activity.[3] Chiral lactams are valuable intermediates in the
synthesis of a wide range of pharmaceuticals.

Intramolecular
Cyclization
Y -

Click to download full resolution via product page
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Intramolecular cyclization to a d-lactam.

Protocol 5: General Procedure for Lactamization

» Protect the amino group of 2-amino-5-hydroxyhexanoic acid with a suitable protecting
group (e.g., Boc or Chz).

o Activate the carboxylic acid using a coupling reagent (e.g., DCC, EDC).

o Treat the activated acid with a base to facilitate the intramolecular cyclization via nucleophilic
attack of the hydroxyl group on the activated carboxyl group.

o Deprotect the amino group to yield the final lactam.

Incorporation into Peptides

As a non-proteinogenic amino acid, 2-amino-5-hydroxyhexanoic acid can be incorporated
into peptide sequences to introduce conformational constraints or novel functionalities. The
hydroxyl group in the side chain can serve as a site for further modification, such as
glycosylation or attachment of other molecules. Standard solid-phase peptide synthesis
(SPPS) protocols can be adapted for its incorporation.
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Solid-Phase Peptide Synthesis (SPPS)

Coupling

Deprotection & Coupling

Deprotection & Coupling

Cleavage

Click to download full resolution via product page

Workflow for incorporation into a peptide via SPPS.
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Protocol 6: Incorporation into Peptides via SPPS (Fmoc/tBu strategy)

The hydroxyl group of Fmoc-2-amino-5-hydroxyhexanoic acid should be protected, for
example, as a t-butyl ether.

o Swell the solid support resin (e.g., Rink amide resin) in a suitable solvent like DMF.

» Remove the Fmoc protecting group from the resin-bound amino acid with a solution of
piperidine in DMF.

» Activate the carboxyl group of the protected Fmoc-2-amino-5-(O-tBu)-hydroxyhexanoic acid
using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

» Add the activated amino acid to the resin and allow the coupling reaction to proceed.
e Wash the resin to remove excess reagents.
e Repeat the deprotection and coupling steps for subsequent amino acids.

¢ Once the desired peptide sequence is assembled, cleave the peptide from the resin and
remove all protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

Biological Activity and Potential Sighaling Pathways

2-Amino-5-hydroxyhexanoic acid isolated from the seeds of Crotalaria juncea has
demonstrated antidyslipidemic and antioxidant activities.[3] Its cyclized lactone form, 3-amino-
6-methyltetrahydro-2H-pyran-2-one, exhibited enhanced activity.[3]

Antidyslipidemic and Antioxidant Effects

The exact molecular mechanisms underlying these activities are not yet fully elucidated.
However, the observed effects suggest potential interactions with key pathways involved in lipid
metabolism and oxidative stress response.
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Hypothesized signaling pathways for biological activity.

Further research is required to identify the specific molecular targets and delineate the precise
signaling cascades affected by 2-amino-5-hydroxyhexanoic acid and its derivatives. This
knowledge will be crucial for the rational design of new therapeutic agents based on this chiral

scaffold.

Conclusion
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2-Amino-5-hydroxyhexanoic acid is a versatile chiral building block with significant potential
in synthetic chemistry and drug discovery. Its stereoselective synthesis provides access to
enantiomerically pure material. While its application as a synthon is an emerging area of
research, its structure lends itself to the synthesis of valuable chiral lactams and for
incorporation into peptides to modulate their properties. The inherent biological activities of 2-
amino-5-hydroxyhexanoic acid and its derivatives as antidyslipidemic and antioxidant agents
provide a strong rationale for further investigation into its mechanism of action and for its use in
the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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